Z-Tyr-ala-OH
CAS No.: 23018-09-9
Cat. No.: VC8257496
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23018-09-9 |
---|---|
Molecular Formula | C20H22N2O6 |
Molecular Weight | 386.4 g/mol |
IUPAC Name | 2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26) |
Standard InChI Key | LKRYTYVDKGHSPS-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical and Physical Properties of Z-Tyr-Ala-OH
Z-Tyr-Ala-OH is a protected dipeptide featuring a carbobenzoxy (Cbz) group at the N-terminal tyrosine residue and an alanine moiety at the C-terminus. Its molecular weight is 386.41 g/mol, and the compound is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO) . Storage recommendations specify maintaining the compound at -20°C to prevent degradation, with stock solutions stable for up to one month under these conditions .
Table 1: Key Chemical Properties of Z-Tyr-Ala-OH
Property | Value |
---|---|
CAS Number | 23018-09-9 |
Molecular Formula | |
Molecular Weight | 386.41 g/mol |
Solubility | Soluble in DMSO |
Storage Temperature | -20°C |
The stereospecificity of Z-Tyr-Ala-OH is critical for its biological activity, with the L-configuration of both tyrosine and alanine residues essential for interactions with enzymatic targets .
Synthesis of Z-Tyr-Ala-OH
Enzymatic Synthesis via Thermolysin Catalysis
Thermolysin, a metalloprotease from Bacillus thermoproteolyticus, has been widely employed for peptide bond formation. In the synthesis of Z-Tyr-Ala-OH, thermolysin catalyzes the condensation of Z-protected tyrosine (Z-Tyr-OH) with alanine anilide (H-Ala-NHPh) in biphasic organic-aqueous systems. This method achieved a value of approximately 170 mMmin, with hydrophobic interactions at the enzyme's P2 subsite enhancing reaction efficiency .
Protease-Mediated Synthesis in Organic Solvents
Alternative approaches using proteases such as antiacanthain and granulosain in ethyl acetate-Tris buffer biphasic systems yielded Z-Tyr-Ala-OH with 72% and 60% efficiency, respectively . The reaction kinetics under thermodynamic control favored peptide bond formation at substrate concentrations up to 75.5 mM, though hydrolysis of the acyl donor (Z-Tyr-pNO) limited maximal yields .
Table 2: Comparative Synthesis Yields of Z-Tyr-Ala-OH
Enzyme | Reaction Medium | Yield (%) |
---|---|---|
Thermolysin | 50% Ethyl acetate/Tris buffer | 95 |
Antiacanthain | 50% Ethyl acetate/Tris buffer | 72 |
Granulosain | 50% Ethyl acetate/Tris buffer | 60 |
Biological Activities and Mechanistic Insights
Antiviral Activity Against Coronaviruses
Z-Tyr-Ala-CHN, a derivative of Z-Tyr-Ala-OH, demonstrated sub-micromolar efficacy () against SARS-CoV-2 in VeroE6 and A549-hACE2 cell lines . The compound inhibits cathepsin L, a host protease required for viral spike protein processing, thereby blocking endosomal entry of coronaviruses. Notably, its activity is cell-type-dependent: ineffective in TMPRSS2-expressing cells (e.g., Caco-2), where viral entry occurs via the cell surface pathway .
Enzymatic Inhibition Profiling
Applications and Future Directions
Z-Tyr-Ala-OH serves dual roles:
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Peptide Synthesis Building Block: Its Cbz protection enables sequential elongation in solid-phase peptide synthesis.
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Antiviral Drug Development: Derivatives like Z-Tyr-Ala-CHN are being evaluated for broad-spectrum coronavirus therapies, particularly against variants resistant to current protease inhibitors .
Future research should address the compound’s pharmacokinetic limitations, including poor oral bioavailability, through prodrug strategies or nanoparticle-based delivery systems.
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